1-Benzyl-n-methylcyclopentanamine
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Description
1-Benzyl-n-methylcyclopentanamine (also known as 1-benzyl-N-methylcyclopentanamine, 1-BnMCP, and BnMCP) is an organic compound belonging to the class of amines. It is a mono-substituted amine, wherein a benzyl group is bonded to the nitrogen atom of a cyclopentanamine molecule. 1-BnMCP has a molecular formula of C10H15N and a molecular weight of 149.24 g/mol. It is a colorless to light yellow liquid with a boiling point of 213-215°C and a melting point of -45°C.
Scientific Research Applications
Antimicrotubule Agents and Cancer Cell Growth Inhibition
A series of compounds related to "1-Benzyl-n-methylcyclopentanamine" have been synthesized, demonstrating significant potential in inhibiting cancer cell growth. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides synthesized through copper-catalyzed azide-alkyne cycloaddition exhibited strong antiproliferative activity against select cancer cell lines, including MCF-7 human breast tumor cells. These compounds inhibit tubulin polymerization and tumor cell growth, displaying a correlation to clinically useful antimicrotubule agents like paclitaxel and vincristine. This discovery underscores the scaffold's potential for developing new anticancer agents (Stefely et al., 2010).
Anti-HIV Activity
Another study explored the synthesis and evaluation of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives for their anti-HIV-1 activity. The research identified compounds exhibiting potent and selective anti-HIV-1 agents, highlighting the therapeutic applications of "1-Benzyl-n-methylcyclopentanamine" related compounds in infectious disease treatment (Tanaka et al., 2010).
Cytochrome P450-catalyzed Oxidation
Research into the cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine and similar compounds provided insights into the metabolic pathways and potential toxicological implications. This study aids in understanding the enzyme-substrate interactions and the metabolic fate of such compounds, which is crucial for drug development and safety evaluations (Cerny & Hanzlik, 2006).
Synthesis of Potential Antidepressants
The copper-catalyzed aminoboration of methylenecyclopropanes, leading to the synthesis of (borylmethyl)cyclopropylamines, represents another significant application. These compounds serve as building blocks for potential antidepressants, showcasing the versatility of "1-Benzyl-n-methylcyclopentanamine" in synthesizing novel therapeutic agents (Sakae et al., 2014).
GlyT1 Inhibitors for Schizophrenia Treatment
Molecular modeling techniques have developed bicyclo ((aryl) methyl) benzamides as potent glycine transporter type 1 (GlyT1) inhibitors. These findings support the use of "1-Benzyl-n-methylcyclopentanamine" related compounds in treating schizophrenia, highlighting the compound's potential in addressing central nervous system disorders (El fadili et al., 2022).
properties
IUPAC Name |
1-benzyl-N-methylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-14-13(9-5-6-10-13)11-12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAGGXZFXYOEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-n-methylcyclopentanamine |
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